Dimethylphosphoramidic dichloride
Overview
Description
This is a chemical weapon, chemical weapon precursor, or chemical weapon impurity which is similar to ethyl phosphorodichloridate. See the chemical datasheet for ethyl phosphorodichloridate for more information.
Mechanism of Action
Target of Action
N,N-Dimethylphosphoramidodichloridate, also known as Dichlorophosphoric dimethylamide or Dimethylphosphoramidic dichloride, primarily targets alcohols in its reactions . It forms active intermediates that react with alcohols in situ to give esters .
Mode of Action
The mode of action of N,N-Dimethylphosphoramidodichloridate involves the formation of active intermediates that interact with alcohols . These intermediates react with alcohols in situ, leading to the production of esters .
Biochemical Pathways
N,N-Dimethylphosphoramidodichloridate affects the biochemical pathways involved in the synthesis of phosphoramidates and the conversion of primary alcohols to alkyl chlorides . It also reacts with 1,2 diols to prepare cyclic phosphoric amides followed by alkenes after reduction .
Pharmacokinetics
It is known to be miscible with dimethoxyethane , which may influence its bioavailability.
Result of Action
The molecular and cellular effects of N,N-Dimethylphosphoramidodichloridate’s action include the synthesis of phosphoramidates, the conversion of primary alcohols to alkyl chlorides, and the preparation of cyclic phosphoric amides followed by alkenes after reduction .
Action Environment
The action of N,N-Dimethylphosphoramidodichloridate is influenced by environmental factors. It is moisture and air sensitive, and hygroscopic . Therefore, it should be stored in a cool place and the container should be kept tightly closed in a dry and well-ventilated place . It is also incompatible with strong oxidizing agents .
Biochemical Analysis
Biochemical Properties
N,N-Dimethylphosphoramidodichloridate forms active intermediates, which react with alcohols in situ to give esters . It is also used to convert primary alcohols to alkyl chlorides
Cellular Effects
Given its role in the synthesis of phosphoramidates and conversion of primary alcohols to alkyl chlorides, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to form active intermediates that react with alcohols to give esters and convert primary alcohols to alkyl chlorides
Properties
IUPAC Name |
N-dichlorophosphoryl-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6Cl2NOP/c1-5(2)7(3,4)6/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNHXBEVSSILHPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)P(=O)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6Cl2NOP | |
Record name | N,N-DIMETHYL PHOSPHORAMIDIC DICHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/30043 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074801 | |
Record name | Dimethylamidophosphoric dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4074801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
This is a chemical weapon, chemical weapon precursor, or chemical weapon impurity which is similar to ethyl phosphorodichloridate. See the chemical datasheet for ethyl phosphorodichloridate for more information. | |
Record name | N,N-DIMETHYL PHOSPHORAMIDIC DICHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/30043 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
677-43-0 | |
Record name | N,N-DIMETHYL PHOSPHORAMIDIC DICHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/30043 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Dimethylphosphoramidic dichloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=677-43-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Dimethylaminophosphoryl dichloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000677430 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethylphosphoramidic dichloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203138 | |
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Record name | Dimethylamidophosphoric dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4074801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethylphosphoramidic dichloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.584 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | N,N-DIMETHYLAMINOPHOSPHORYL DICHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XG32RK7L5Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does dimethylphosphoramidic dichloride react with alcohols?
A: this compound reacts with alcohols in a multi-step process. First, in the presence of a strong base like n-butyllithium, the alcohol's hydroxyl group is deprotonated. The resulting alkoxide then attacks the phosphorus atom of this compound, substituting one chlorine atom. Subsequent addition of dimethylamine leads to the substitution of the second chlorine atom, forming an N,N,N′,N′-tetramethylphosphorodiamidate intermediate. This intermediate is crucial for the reductive deoxygenation of alcohols []. Interestingly, this method proves particularly useful for alcohols with sterically hindered hydroxyl groups, showcasing the reagent's versatility [].
Q2: Can this compound facilitate the formation of β-lactams? If so, what is the reaction pathway?
A: Yes, this compound can be used to synthesize β-lactams from acetic acids and imines [, ]. While the provided abstracts don't detail the specific mechanism, it likely involves the activation of the carboxylic acid by this compound, forming a reactive intermediate. This intermediate then undergoes nucleophilic attack by the imine, followed by intramolecular cyclization to yield the β-lactam ring.
Q3: Does this compound engage in any unique interactions with other organophosphorus compounds?
A: this compound exhibits interesting reactivity with hexamethylphosphoramide (HMPA) []. When heated together, a radical exchange occurs, where the dimethylamino group (NMe2) of HMPA replaces a chlorine atom in this compound, yielding tetramethylphosphorodiamidic chloride []. This exchange follows first-order kinetics at 120°C, suggesting a specific interaction mechanism between these two compounds [].
Q4: How is this compound synthesized?
A: this compound is synthesized by reacting phosphorus oxychloride (POCl3) with dimethylamine []. The reaction likely proceeds through a nucleophilic substitution mechanism, where the dimethylamine nitrogen attacks the electrophilic phosphorus center of POCl3, displacing chloride ions. Purification of the synthesized product is typically achieved via fractional distillation [].
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